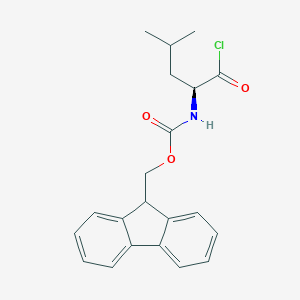

Fmoc-L-Leucyl chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-L-Leucyl chloride: is a derivative of the amino acid leucine, protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where it serves as a building block for the assembly of peptides and proteins. The Fmoc group is a base-labile protecting group, which means it can be removed under basic conditions, making it a valuable tool in organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions: Fmoc-L-Leucyl chloride is synthesized by reacting leucine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base. The reaction typically occurs in an organic solvent such as dichloromethane or dimethylformamide. The base, often sodium bicarbonate or triethylamine, neutralizes the hydrochloric acid formed during the reaction, driving the reaction to completion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .

化学反应分析

Types of Reactions: Fmoc-L-Leucyl chloride primarily undergoes substitution reactions, where the chloride group is replaced by other nucleophiles. It can also participate in coupling reactions to form peptide bonds.

Common Reagents and Conditions:

Major Products: The major products of these reactions are Fmoc-protected peptides or amino acid derivatives, which can be further deprotected to yield the desired peptides or proteins .

科学研究应用

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely adopted method for synthesizing peptides efficiently. Fmoc-L-Leucyl chloride serves as an amino acid building block in this process. Its applications include:

- Synthesis of Complex Peptides : this compound is utilized to construct complex peptides with high purity and yield. Recent studies have shown that using greener solvents in conjunction with Fmoc chemistry can enhance the sustainability of peptide synthesis .

- Modification of Peptide Chains : The ability to introduce leucine residues through this compound allows researchers to modify peptide chains, impacting their biological activity and stability.

Analytical Chemistry

This compound is also applied in analytical chemistry, particularly in high-performance liquid chromatography (HPLC):

- Amino Acid Analysis : A study demonstrated the derivatization of amino acids using Fmoc-Cl for HPLC analysis, providing a sensitive method for quantifying amino acids in various samples .

- Chiral Separation : The use of Fmoc derivatives enables the chiral separation of amino acids, which is crucial for studying enantiomeric forms in pharmaceuticals .

Bioconjugation

The ability to form stable amide bonds makes this compound valuable in bioconjugation applications:

- Drug Development : Researchers have employed Fmoc chemistry to conjugate peptides with therapeutic agents, improving drug delivery systems and targeting specific biological pathways .

- Opto-Chemical Tools : The integration of Fmoc-protected peptides into opto-chemical systems allows for precise control over biological processes using light .

Peptide Synthesis Innovations

Recent advancements in SPPS methodologies have highlighted the effectiveness of using this compound in synthesizing larger peptides. A study demonstrated that utilizing alternative solvents improved coupling efficiency while maintaining product quality .

HPLC Methodologies

A novel HPLC method employing Fmoc derivatives showcased enhanced sensitivity and selectivity for amino acid detection, which is critical for quality control in peptide synthesis .

Data Tables

作用机制

The primary mechanism of action of Fmoc-L-Leucyl chloride involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of leucine during the synthesis process, preventing unwanted side reactions. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group, allowing for further reactions to occur .

相似化合物的比较

Fmoc-L-Alanyl chloride: Similar to Fmoc-L-Leucyl chloride but derived from alanine.

Fmoc-L-Valyl chloride: Derived from valine, this compound is used to introduce valine residues into peptides.

Fmoc-L-Isoleucyl chloride: Similar to this compound but derived from isoleucine.

Uniqueness: this compound is unique due to the specific properties of leucine. Leucine has a hydrophobic isobutyl side chain, which imparts hydrophobicity and flexibility to peptides. This makes this compound particularly useful in the synthesis of peptides that require these properties .

生物活性

Fmoc-L-Leucyl chloride, a derivative of the essential amino acid leucine, is primarily utilized in the field of peptide synthesis. Its significance lies not in its direct biological activity but rather in its role as a building block in solid-phase peptide synthesis (SPPS). This article explores the biological implications of peptides synthesized using this compound, highlighting its applications, mechanisms of action, and relevant research findings.

This compound has the molecular formula C₁₈H₁₈ClN₃O₂ and a molecular weight of approximately 371.86 g/mol. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group that is stable under acidic conditions but can be easily removed under basic conditions, facilitating selective reactions in peptide synthesis .

Role in Peptide Synthesis

This compound serves as an activated amino acid derivative, allowing for the formation of amide bonds with free amine groups on growing peptide chains. This process is crucial for constructing peptides with specific sequences and functionalities. The Fmoc group protects the amine from undesired reactions during synthesis, which is essential for achieving high purity and yield in peptide production .

Biological Implications of Peptides Synthesized

While this compound itself does not exhibit direct biological activity, peptides synthesized using this compound can have significant biological functions. Notably, leucine plays a critical role in protein synthesis and metabolic regulation. Here are some key findings regarding the biological activity of leucine-containing peptides:

- Muscle Growth Stimulation : Leucine is known to stimulate muscle protein synthesis by activating the mTOR signaling pathway, which is vital for muscle growth and repair .

- Insulin Signaling : Leucine-rich peptides have been shown to enhance insulin sensitivity and promote glucose uptake in muscle cells, indicating potential therapeutic applications for metabolic disorders .

- Cell Growth and Differentiation : Research indicates that leucine-rich motifs within peptides can enhance binding affinities to target proteins involved in cellular signaling pathways, influencing cell growth and differentiation .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of peptides derived from this compound:

- Peptide Synthesis and Activity : A study synthesized various leucine-rich peptides using this compound and assessed their biological activities. The results indicated that these peptides exhibited enhanced binding to insulin receptors, suggesting their potential use in diabetes management .

- Antimicrobial Properties : Another investigation explored the antimicrobial properties of peptides containing leucine residues. These peptides demonstrated significant inhibitory effects against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli, highlighting their potential as therapeutic agents .

- Cyclic Peptides : Research on disulfide-rich cyclic peptides synthesized from Fmoc derivatives showed promising results in terms of stability and bioactivity. These cyclic structures often exhibit enhanced biological activity compared to their linear counterparts due to their conformational rigidity .

Comparative Analysis of Related Compounds

The following table summarizes notable compounds related to this compound, highlighting their functionalities and unique features:

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| Fmoc-L-Alanine Chloride | Similar protective functionality but with alanine | Smaller side chain affects peptide folding |

| Fmoc-L-Valine Chloride | Similar protecting group; valine as a building block | Valine's branched chain alters hydrophobic properties |

| Boc-L-Leucine | Uses a tert-butoxycarbonyl protecting group | More stable under acidic conditions |

| Fmoc-L-Cysteine Chloride | Contains a thiol group; used for disulfide bond formation | Unique reactivity due to sulfur atom |

属性

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-chloro-4-methyl-1-oxopentan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClNO3/c1-13(2)11-19(20(22)24)23-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,23,25)/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWFVICGSTUKMS-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。